methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
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Overview
Description
Methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is a chemical compound that belongs to the class of organic compounds known as amino acid derivatives. It is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like sodium borohydride.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Borohydride: Used for reduction reactions.
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduced Products: Alcohol derivatives are formed from the reduction of the ester group.
Deprotected Products: The free amine is obtained after deprotection of the Boc group.
Scientific Research Applications
Methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate involves its interaction with various molecular targets and pathways. The bromine atom and Boc-protected amino group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate
Uniqueness
Methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to other similar compounds. The Boc-protected amino group also provides stability and selectivity in various chemical reactions .
Properties
Molecular Formula |
C11H18BrNO5 |
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Molecular Weight |
324.17 g/mol |
IUPAC Name |
methyl (2R)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
InChI |
InChI=1S/C11H18BrNO5/c1-11(2,3)18-10(16)13-8(9(15)17-4)5-7(14)6-12/h8H,5-6H2,1-4H3,(H,13,16)/t8-/m1/s1 |
InChI Key |
REILQMSCIGJTGY-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)CBr)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)CBr)C(=O)OC |
Origin of Product |
United States |
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